Ciprofloxacin-d8, Hydrochloride
Ciprofloxacin-d8, Hydrochloride
Ciprofloxacin-d8 is intended for use as an internal standard for the quantification of ciprofloxacin by GC- or LC-MS. Ciprofloxacin is a fluoroquinolone antibiotic. It is active against a variety of Gram-positive and Gram-negative bacteria in vitro, including S. aureus, L. monocytogenes, P. aeruginosa, Legionella, N. gonorrhoeae, and H. pylori (MIC50s = 0.004-1 µg/ml). It is also active against clinical isolates of Bacteroides, Fusobacterium, Eubacterium, Actinomyces, Peptococcus, Peptostreptococcus, and Streptococcus in vitro (MIC50s = 0.5-2 µg/ml). Ciprofloxacin inhibits S. aureus DNA gyrase and topoisomerase IV (IC50s = 13.5 and 5.76 µg/ml, respectively). It reduces mortality in mouse models of intraperitoneal E. coli, P. vulgaris, K. pneumoniae, P. aeruginosa, and S. aureus infection (ED90-100s = 1-5, 2.5-5, 5-10, 20-40, and 80 mg/kg, respectively) and prevents mortality in a mouse model of subcutaneous S. typhimurium infection at 10 mg/kg. Formulations containing ciprofloxacin have been used in the treatment of bacterial infections.
Description: A labeled fluorinated quinolone antibacterial.
Ciprofloxacins are classified under the fluoroquinolones group of antibiotics.
An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Description: A labeled fluorinated quinolone antibacterial.
Ciprofloxacins are classified under the fluoroquinolones group of antibiotics.
An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent.
Brand Name:
Vulcanchem
CAS No.:
1216659-54-9
VCID:
VC0196650
InChI:
InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2;
SMILES:
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Molecular Formula:
C17H19ClFN3O3
Molecular Weight:
375.8 g/mol
Ciprofloxacin-d8, Hydrochloride
CAS No.: 1216659-54-9
Labelled Products
Cat. No.: VC0196650
Molecular Formula: C17H19ClFN3O3
Molecular Weight: 375.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Ciprofloxacin-d8 is intended for use as an internal standard for the quantification of ciprofloxacin by GC- or LC-MS. Ciprofloxacin is a fluoroquinolone antibiotic. It is active against a variety of Gram-positive and Gram-negative bacteria in vitro, including S. aureus, L. monocytogenes, P. aeruginosa, Legionella, N. gonorrhoeae, and H. pylori (MIC50s = 0.004-1 µg/ml). It is also active against clinical isolates of Bacteroides, Fusobacterium, Eubacterium, Actinomyces, Peptococcus, Peptostreptococcus, and Streptococcus in vitro (MIC50s = 0.5-2 µg/ml). Ciprofloxacin inhibits S. aureus DNA gyrase and topoisomerase IV (IC50s = 13.5 and 5.76 µg/ml, respectively). It reduces mortality in mouse models of intraperitoneal E. coli, P. vulgaris, K. pneumoniae, P. aeruginosa, and S. aureus infection (ED90-100s = 1-5, 2.5-5, 5-10, 20-40, and 80 mg/kg, respectively) and prevents mortality in a mouse model of subcutaneous S. typhimurium infection at 10 mg/kg. Formulations containing ciprofloxacin have been used in the treatment of bacterial infections. Description: A labeled fluorinated quinolone antibacterial. Ciprofloxacins are classified under the fluoroquinolones group of antibiotics. An impurity of Ciprofloxacin, which is a broad-spectrum antimicrobial carboxyfluoroquinoline, an fluoroquinolone antibiotic that is widely used as an antimicrobial and immunomodulatory agent. |
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CAS No. | 1216659-54-9 |
Molecular Formula | C17H19ClFN3O3 |
Molecular Weight | 375.8 g/mol |
IUPAC Name | 1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H/i3D2,4D2,5D2,6D2; |
Standard InChI Key | DIOIOSKKIYDRIQ-JCYLEXHWSA-N |
Isomeric SMILES | [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].Cl |
SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl |
Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl |
Appearance | Light Yellow Solid |
Melting Point | >200°C (dec.) |
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